![molecular formula C18H17F2NOS B1613360 3,4-Difluoro-3'-thiomorpholinomethyl benzophenone CAS No. 898787-96-7](/img/structure/B1613360.png)
3,4-Difluoro-3'-thiomorpholinomethyl benzophenone
Overview
Description
“3,4-Difluoro-3’-thiomorpholinomethyl benzophenone” is a chemical compound with the linear formula C18H17F2NOS . It’s primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “3,4-Difluoro-3’-thiomorpholinomethyl benzophenone” is represented by the formula C18H17F2NOS . This indicates that the compound contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S).Scientific Research Applications
Photochemical Properties and Applications
3,4-Difluoro-3'-thiomorpholinomethyl benzophenone is a derivative of benzophenone, which exhibits unique photochemical properties. The benzophenone (BP) photophores, including its derivatives, play a crucial role in biological chemistry, bioorganic chemistry, and material science. Upon n-π* excitation, BP photophores form a biradicaloid triplet state, enabling hydrogen atom abstraction from C-H bonds and subsequent radical recombination to create stable covalent bonds. This light-directed covalent attachment process is exploited in various applications:
- Binding/contact site mapping of ligand-protein interactions.
- Identification of molecular targets and interactome mapping.
- Proteome profiling and bioconjugation.
- Site-directed modification of biopolymers and surface grafting.
These applications benefit from BP's low reactivity towards water, stability in ambient light, and the convenience of excitation at 365 nm, along with the availability of BP-containing building blocks and reagents commercially (Dormán, Nakamura, Pulsipher, & Prestwich, 2016).
Antitumor Activity
Research into benzophenone derivatives, including those similar to 3,4-Difluoro-3'-thiomorpholinomethyl benzophenone, has highlighted their potential in cancer therapy. Compounds featuring morpholino and thiomorpholino benzophenones have shown potent cytotoxic activity against various cancer cell lines. Specifically, these compounds demonstrated significant antitumor activity in models of leukemia and lung carcinoma, indicating their potential as chemotherapeutic agents (Kumazawa et al., 1997).
Environmental and Health Safety Studies
Given the widespread use of benzophenone derivatives in consumer products, including sunscreens, there is a growing body of research focused on their environmental presence and potential health effects. Studies have explored the degradation of these compounds in water treatment processes, the kinetics of their environmental breakdown, and their potential endocrine-disrupting effects. These studies are crucial for understanding the environmental impact and guiding the safe use of benzophenone derivatives in consumer products (Cao et al., 2021; Yang & Ying, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3,4-difluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NOS/c19-16-5-4-15(11-17(16)20)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLLSIBSSXHRSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643394 | |
Record name | (3,4-Difluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Difluoro-3'-thiomorpholinomethyl benzophenone | |
CAS RN |
898787-96-7 | |
Record name | (3,4-Difluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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